双(3-羟基苯基)乙烷-1,2-二酮

描述

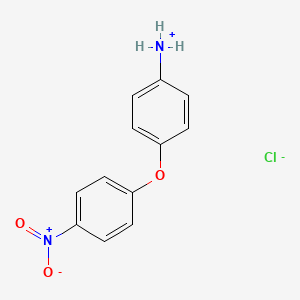

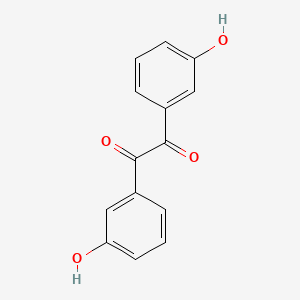

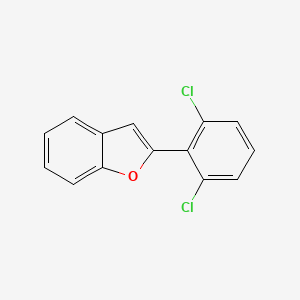

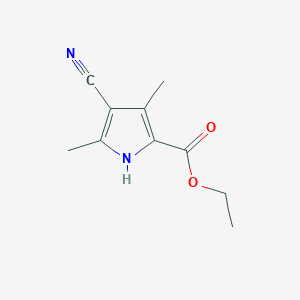

Bis(3-hydroxyphenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10O4 . It is also referred to as tetramethoxybenzil . The compound crystallizes in the orthorhombic Fdd2 space group, with the following unit cell parameters: a = 39.145 Å , b = 18.167 Å , c = 4.3139 Å , and β = 90° . The packing of molecules in the crystal lattice is stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement .

Molecular Structure Analysis

The molecular structure of Bis(3-hydroxyphenyl)ethane-1,2-dione has been determined experimentally using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, and its geometry has been characterized. Density functional theory (DFT) calculations were employed to optimize the geometric structure and vibrational wave numbers in the gas phase. The compound exhibits interesting chemical and physical properties due to its α-dicarbonyl moiety .

Chemical Reactions Analysis

While specific chemical reactions involving Bis(3-hydroxyphenyl)ethane-1,2-dione are not explicitly mentioned in the available literature, α-dicarbonyl compounds like this one have practical applications. They serve as precursors for various materials, including porphyrins, display materials, photoconductive materials, and optically active α-ketols. Additionally, they have been investigated for their ability to selectively inhibit mammalian Carboxylesterases (CEs) involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure may influence their potency as inhibitors .

Physical And Chemical Properties Analysis

科学研究应用

合成和催化应用

双(3-羟基苯基)乙烷-1,2-二酮已在各种合成和催化应用中得到研究。Maleki、Akbarzadeh 和 Babaee (2015) 报道了一种衍生自乙烷-1,2-二基-双(氢硫酸盐) 的碱性离子液体,用于合成氧杂蒽衍生物,展示了其作为环境友好协议中催化剂的有效性 (Maleki、Akbarzadeh 和 Babaee,2015)。

光致变色性质

Krayushkin 等人(2001 年)开发了基于双(3-羟基苯基)乙烷-1,2-二酮衍生物合成双(噻吩基唑)(二芳基乙烯的光致变色类似物)的程序。这些化合物表现出光致变色性质,在材料科学和光电应用中很有用 (Krayushkin 等人,2001)。

质谱和碎裂研究

Yosefdad、Valadbeigi 和 Bayat (2020) 对双邻苯二甲酰亚胺衍生物(包括双(3-羟基苯基)乙烷-1,2-二酮)在电子冲击电离质谱中的碎裂进行了研究。他们的研究提供了对烷基长度对这些化合物的稳定性和碎裂模式的影响的见解 (Yosefdad、Valadbeigi 和 Bayat,2020)。

光学和生色团性质

双(3-羟基苯基)乙烷-1,2-二酮的各种衍生物的光学性质已得到研究。Effenberger 等人(1991 年)研究了衍生自双(3-羟基苯基)乙烷-1,2-二酮的发色团体系的构象和光吸收,提供了对它们的显色性质和在染料和颜料工业中的潜在应用的见解 (Effenberger 等人,1991)。

聚合物和材料科学应用

Hu 等人(2015 年)使用双(3-羟基苯基)乙烷-1,2-二酮的衍生物合成了一种新型的醇溶性 n 型共轭聚电解质,用于作为聚合物太阳能电池中的电子传输层。该研究突出了该化合物在推进太阳能技术中的效用 (Hu 等人,2015)。

生物修复应用

Chhaya 和 Gupte (2013) 探讨了来自肉红色镰刀菌 UC-14 的漆酶在双酚 A(一种与双(3-羟基苯基)乙烷-1,2-二酮在结构上相似的化合物)的生物修复中的可能作用。他们的研究表明在环境清理和污染物降解中具有潜在应用 (Chhaya 和 Gupte,2013)。

属性

IUPAC Name |

1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVBEDFRJZDULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523212 | |

| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-hydroxyphenyl)ethane-1,2-dione | |

CAS RN |

63192-57-4 | |

| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B3055061.png)

![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)